2-Methylimidazo[1,2-a]pyridin-6-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylimidazo[1,2-a]pyridin-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-4-10-5-7(11)2-3-8(10)9-6/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIUANMOMJPPPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=CC2=N1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methylimidazo 1,2 a Pyridin 6 Ol and Analogues
Classical and Contemporary Approaches to the Imidazo[1,2-a]pyridine (B132010) Core
The construction of the imidazo[1,2-a]pyridine nucleus is primarily achieved through the formation of the imidazole (B134444) ring onto a pre-existing pyridine (B92270) moiety. Over the years, a plethora of methods have been established, which can be broadly categorized into condensation reactions and multicomponent reactions.
Condensation Reactions
Condensation reactions represent the most traditional and widely employed methods for the synthesis of imidazo[1,2-a]pyridines. These typically involve the reaction of a 2-aminopyridine (B139424) derivative with a bifunctional reagent that provides the remaining two carbons of the imidazole ring.
The reaction between 2-aminopyridines and α-halocarbonyl compounds is a cornerstone in the synthesis of imidazo[1,2-a]pyridines. This method, often referred to as the Tschitschibabin reaction, was first reported in 1925 and involves the reaction of 2-aminopyridine with a bromoacetaldehyde (B98955) in a sealed tube at high temperatures. bio-conferences.org The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine by the α-halocarbonyl compound, followed by intramolecular cyclization and dehydration to afford the bicyclic aromatic system.
Recent advancements have focused on developing milder and more environmentally friendly conditions for this transformation. For instance, catalyst-free and solvent-free methods have been developed, proceeding efficiently at moderate temperatures. bio-conferences.org One such protocol involves the reaction of 2-aminopyridines with α-bromo/chloroketones at 60°C without the need for a catalyst or solvent. bio-conferences.org Another approach utilizes neutral alumina (B75360) as a catalyst for the synthesis of imidazo[1,2-a]pyridine derivatives at room temperature, offering a simple and efficient methodology. bio-conferences.org Furthermore, DBU-catalyzed cyclization of substituted 2-aminopyridines and phenacyl bromides in aqueous ethanol (B145695) provides a green and efficient route to 2-arylimidazo[1,2-a]pyridines in good to excellent yields. researchgate.net
| Catalyst/Conditions | Reactants | Product Scope | Yield | Reference |
| Heat (150-200°C), sealed tube | 2-Aminopyridine, Bromoacetaldehyde | Imidazo[1,2-a]pyridines | Not specified | bio-conferences.org |
| Catalyst- and solvent-free, 60°C | 2-Aminopyridines, α-Bromo/chloroketones | Imidazo[1,2-a]pyridines | Not specified | bio-conferences.org |
| Neutral alumina, room temperature | 2-Aminopyridines, α-Haloketones | Imidazo[1,2-a]pyridine derivatives | Not specified | bio-conferences.org |
| DBU, aqueous ethanol, room temp. | 2-Aminopyridines, Phenacyl bromides | 2-Arylimidazo[1,2-a]pyridines | 65-94% | researchgate.net |
The use of aldehydes and ketones as precursors for the imidazole ring offers an alternative to α-halocarbonyl compounds. These reactions often proceed through an initial condensation to form an enamine or an imine, followed by cyclization. A copper(I)-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been developed, which is compatible with a broad range of functional groups. organic-chemistry.org This reaction is believed to proceed through a catalytic Ortoleva-King type reaction. organic-chemistry.org
In a similar vein, an electrochemically initiated intermolecular C–N bond formation and cyclization of ketones with 2-aminopyridines has been reported. rsc.org This method utilizes catalytic hydriodic acid as a redox mediator in an undivided cell with ethanol as the solvent, offering an environmentally benign approach without the need for external oxidants. rsc.org This reaction is applicable to a variety of ketones, including acetophenones and alkyl ketones, providing the corresponding imidazo[1,2-a]pyridines in moderate to excellent yields. rsc.org
| Reagent | Catalyst/Conditions | Substrates | Product | Reference |
| Acetophenones | CuI, aerobic oxidation | 2-Aminopyridines | Imidazo[1,2-a]pyridines | organic-chemistry.org |
| Ketones | Electrochemical, HI (cat.), ethanol | 2-Aminopyridines | Imidazo[1,2-a]pyridines | rsc.org |
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants are combined in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as powerful tools for the synthesis of complex molecules like imidazo[1,2-a]pyridines. These reactions are highly atom-economical and allow for the rapid generation of molecular diversity.
The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines. It involves the reaction of a 2-aminoazine, an aldehyde, and an isocyanide, typically in the presence of a Lewis or Brønsted acid catalyst. nih.gov The reaction proceeds through the formation of a Schiff base from the 2-aminoazine and the aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide.
The GBBR is known for its operational simplicity and the ability to generate a wide range of substituted imidazo[1,2-a]pyridines. nih.gov For instance, a microwave-assisted GBBR has been employed for the synthesis of imidazo[1,2-a]pyridine-chromone hybrids using ammonium (B1175870) chloride as a catalyst in ethanol. mdpi.com This method provides a green and efficient route to these fused heterocyclic systems. mdpi.com The optimization of the GBBR has been explored using various catalysts, with ammonium chloride proving effective for the synthesis of imidazo[1,2-a]pyridines functionalized with azides in moderate yields at room temperature. mdpi.com
| Catalyst | Reactants | Conditions | Product | Yield | Reference |
| NH4Cl (20 mol%) | 2-Aminopyridine, 3-Formylchromone, Isocyanide | Microwave, 80°C, EtOH | Imidazo[1,2-a]pyridine-chromones | Not specified | mdpi.com |
| NH4Cl | 2-Azidobenzaldehyde, 2-Aminopyridine, tert-Butyl isocyanide | Room Temperature | Azide-functionalized imidazo[1,2-a]pyridines | 58-69% | mdpi.com |
| Sc(OTf)3 | 2-Aminopyridine, Aldehyde, Isocyanide | MeOH/DCM, room temp. | 3-Aminoimidazo[1,2-a]pyridines | Not specified | beilstein-journals.org |
Beyond the GBBR, other one-pot, three-component tandem reactions have been developed for the synthesis of the imidazo[1,2-a]pyridine core. A notable example is the copper-catalyzed reaction of 2-aminopyridines, aldehydes, and terminal alkynes. researchgate.net This method provides a direct and efficient route to a broad range of imidazo[1,2-a]pyridine compounds. bio-conferences.org Indium(III) bromide has also been utilized as an effective catalyst for this transformation, activating both the alkyne and the imine formed from the aldehyde and 2-aminopyridine. researchgate.net
A novel transition-metal-free three-component reaction has also been reported for the construction of imidazo[1,2-a]pyridines. acs.org This method involves the reaction of ynals, pyridin-2-amines, and alcohols or thiols, representing a facile approach for the formation of C–N, C–O, and C–S bonds in a single pot. acs.org
| Catalyst | Reactants | Product Scope | Reference |
| Copper salts | 2-Aminopyridine, Aldehyde, Terminal Alkyne | Imidazo[1,2-a]pyridine derivatives | researchgate.net, bio-conferences.org |
| InBr3 | 2-Aminopyridine, Aldehyde, Alkyne | Imidazo[1,2-a]pyridines | researchgate.net |
| None (metal-free) | Ynals, Pyridin-2-amines, Alcohols/Thiols | Substituted imidazo[1,2-a]pyridines | acs.org |
Catalytic Methodologies
Catalytic approaches are central to the synthesis of 2-Methylimidazo[1,2-a]pyridin-6-ol and related compounds, offering pathways that are both efficient and selective. These methods often involve transition metals and organocatalysts to facilitate the formation of the core imidazo[1,2-a]pyridine scaffold.
Copper-Catalyzed Reactions (e.g., CuI-catalyzed aerobic oxidative synthesis)
Copper catalysis provides a versatile and cost-effective means for the synthesis of imidazo[1,2-a]pyridines. Copper(I) and Copper(II) salts have been successfully employed to catalyze the cyclization of aminopyridines with various reaction partners.
A notable copper(I)-catalyzed method involves a one-pot reaction between aminopyridines and nitroolefins, using air as a green oxidant. organic-chemistry.orgnih.gov This approach is lauded for its adherence to green chemistry principles by utilizing abundant and non-toxic air. organic-chemistry.org Optimization of this reaction has shown that copper(I) bromide (CuBr) is a highly effective catalyst when paired with dimethylformamide (DMF) as the solvent at a temperature of 80°C, leading to yields of up to 90%. organic-chemistry.org The reaction demonstrates good tolerance for a range of substituents. organic-chemistry.org
Similarly, copper(I) iodide (CuI) has been used to catalyze the aerobic oxidative α-amination and cyclization of ketones to produce imidazo[1,2-a]heterocycles. nih.gov This process is noteworthy for the removal of four hydrogen atoms in a single step and its compatibility with a broad array of functional groups, including its successful application to unsaturated ketones. nih.gov This method was even used to prepare the drug Zolimidine on a gram scale with a 90% yield. nih.gov
Copper(II)-mediated syntheses have also been developed. For instance, a three-component cascade reaction using copper(II) acetate (B1210297) (Cu(OAc)₂) hydrate (B1144303) catalyzes the aminomethylation/cycloisomerization of propiolates with benzaldehydes and 2-aminopyridines in the presence of air. acs.org This method provides excellent yields and functional group tolerance. acs.org Another approach utilizes a heterogeneous catalyst, CuCl₂ on nano-TiO₂, for the aerobic synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ketones without the need for ligands or additives. rsc.org This heterogeneous system can be reused multiple times without significant loss of activity. rsc.org
Table 1: Examples of Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines
| Catalyst | Reactants | Oxidant | Solvent | Temperature (°C) | Yield (%) | Ref. |
| CuBr | Aminopyridines, Nitroolefins | Air | DMF | 80 | up to 90 | organic-chemistry.org |
| CuI | Ketones, Aminopyridines | Air | N/A | N/A | up to 90 | nih.gov |
| Cu(OAc)₂ | Propiolates, Benzaldehydes, 2-Aminopyridines | Air | N/A | N/A | Excellent | acs.org |
| CuCl₂/nano-TiO₂ | 2-Aminopyridines, Ketones | Air | N/A | N/A | Good | rsc.org |
| Iodine/CuI | 2-Aminopyridines, Alkynes | N/A | N/A | N/A | N/A | rsc.org |
Palladium-Catalyzed Coupling Reactions (e.g., Heck Reaction, Internal Cyclization)
Palladium-catalyzed reactions, particularly the Mizoroki-Heck reaction, are powerful tools for forming carbon-carbon bonds and have been adapted for the functionalization and synthesis of the imidazo[1,2-a]pyridine core. wikipedia.orgorganic-chemistry.org The Heck reaction typically involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org
This methodology has been successfully applied to the late-stage functionalization of complex molecules containing the imidazo[1,2-a]pyridine ring. nih.gov For example, a microwave-assisted Mizoroki-Heck reaction was used to synthesize a series of new phosphonocarboxylates bearing the imidazo[1,2-a]pyridine moiety. nih.gov This approach allows for the efficient modification of the heterocyclic ring from a common precursor. nih.gov
Furthermore, palladium(II)-catalyzed site-selective C-H olefination of imidazo[1,2-a]pyridines has been achieved. rsc.orgrsc.org This method allows for the direct alkenylation at the C8 position with high regioselectivity, even in the presence of multiple C-H sites. rsc.org The versatility of this catalytic system was demonstrated by the late-stage functionalization of the marketed drug, zolimidine. rsc.org
In a different strategy, a silver-mediated, palladium-catalyzed intramolecular C-H activation/cyclization of Ugi/azide multi-component reaction products has been developed to create new, complex imidazo[1,2-a]pyridine-based structures. rsc.org
Table 2: Examples of Palladium-Catalyzed Reactions for Imidazo[1,2-a]pyridine Synthesis/Functionalization
| Reaction Type | Catalyst System | Substrates | Key Features | Ref. |
| Mizoroki-Heck | Pd(OAc)₂ / P(o-tol)₃ | 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde, Alkenes | Microwave-assisted, late-stage functionalization | nih.gov |
| C-H Olefination | Pd(OAc)₂ / Ag₂CO₃ | Imidazo[1,2-a]pyridines, Olefins | Site-selective C8 alkenylation | rsc.orgrsc.org |
| Intramolecular Cyclization | AgOAc / Pd Catalyst | Ugi/azide MCR adducts | C-H activation strategy | rsc.org |
Dual Catalytic Systems (e.g., Flavin/Iodine)
Dual catalytic systems that combine the reactivity of multiple catalysts can offer unique synthetic pathways. A notable example is the coupled organocatalytic system using flavin and iodine for the aerobic oxidative synthesis of imidazo[1,2-a]pyridines. nih.govacs.orgacs.org This system facilitates C-N bond formation under aerobic conditions. nih.govacs.org
This dual catalytic approach has been extended to a one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines from aminopyridines, ketones, and thiols. nih.govacs.org A green, aerobic sulfenylation of imidazo[1,2-a]pyridines has also been developed using this flavin-and-iodine dual system, with molecular oxygen as the ultimate oxidant, producing water as the only byproduct. acs.org The process involves the aerobic oxidation of a thiol to a disulfide, which is then used in the oxidative sulfenylation of the imidazo[1,2-a]pyridine. acs.org
Table 3: Flavin/Iodine Dual Catalysis for Imidazo[1,2-a]pyridine Synthesis
| Reaction Type | Reactants | Key Features | Byproduct | Ref. |
| Aerobic Oxidative C-N Formation | Aminopyridines, Ketones | Coupled organocatalytic system | N/A | nih.govacs.org |
| One-pot, Three-step Synthesis | Aminopyridines, Ketones, Thiols | Forms 3-thioimidazo[1,2-a]pyridines | N/A | nih.govacs.org |
| Aerobic Oxidative Sulfenylation | Imidazo[1,2-a]pyridines, Thiols | Metal-free, uses O₂ as terminal oxidant | H₂O | acs.org |
Molecular Iodine Catalysis
Molecular iodine has emerged as an environmentally benign and cost-effective catalyst for the synthesis of imidazo[1,2-a]pyridine scaffolds. nih.govnih.gov An ultrasonication-assisted, molecular iodine-catalyzed three-component reaction of 2-aminopyridine derivatives, acetophenones, and dimedone in water under aerobic conditions has been reported to produce high yields (up to 96%) in a short time with low catalyst loading. nih.govnih.gov
Iodine-mediated protocols have also been developed for the synthesis of related imidazo[1,5-a]pyridines. mdpi.comrsc.org One such method involves a transition-metal-free sp³ C-H amination reaction of 2-pyridyl ketones and alkylamines. rsc.org Another iodine-mediated one-pot synthesis produces 3-sulfinylimidazo[1,5-a]pyridines from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates. mdpi.com
Furthermore, an efficient iodine-catalyzed one-pot, three-component condensation for synthesizing imidazo[1,2-a]pyridines and their pyrazine (B50134) analogs has been described. rsc.org
Table 4: Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyridines
| Reaction Type | Reactants | Conditions | Yield (%) | Ref. |
| Three-component coupling | 2-Aminopyridines, Acetophenones, Dimedone | Ultrasonication, Water, Aerobic | up to 96 | nih.govnih.gov |
| sp³ C-H Amination | 2-Pyridyl ketones, Alkylamines | NaOAc | Satisfactory | rsc.org |
| One-pot Three-component Condensation | Aryl aldehydes, 2-Aminopyridines, tert-Butyl isocyanide | N/A | Good | rsc.org |
Catalyst-Free Synthetic Protocols
In the pursuit of greener and more sustainable chemical processes, several catalyst-free methods for the synthesis of imidazo[1,2-a]pyridines have been developed. These protocols often utilize alternative energy sources like microwave irradiation or are performed under mild, solvent-free conditions.
Eco-Friendly and Regioselective Approaches
A number of catalyst-free approaches for synthesizing imidazo[1,2-a]pyridines have been reported, emphasizing environmental friendliness and regioselectivity. acs.org One such method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation in the absence of any solvent or catalyst, providing good to excellent yields in a clean and rapid manner. researchgate.net A similar catalyst- and solvent-free reaction between 2-aminopyridine and α-haloketones at 60°C has also been shown to be effective. researchgate.net
The regioselective synthesis of 3-aroyl-2-methyl-imidazo[1,2-a]pyrimidines has been achieved through a multicomponent reaction of unsymmetrical β-diketones, N-bromosuccinimide, and 2-aminopyrimidine (B69317) in dichloromethane (B109758) without a catalyst. nih.gov Another catalyst-free approach achieves the synthesis of 2-phosphonylated imidazo[1,2-a]pyridines from 2-aminopyridine and phosphorylated alkynes under mild conditions. acs.orgnih.gov
Microwave-assisted, metal-free amine-triggered benzannulation has also been used to synthesize 2,8-diaryl-6-aminoimidazo[1,2-a]pyridines in good yields. organic-chemistry.org Furthermore, a catalyst-free method for the regioselective synthesis of imidazo[1,2-a]pyridines has been developed through the reaction of heterocyclic ketene (B1206846) aminals with ethyl 3-benzoylacrylate derivatives. rsc.org
Table 5: Examples of Catalyst-Free Synthesis of Imidazo[1,2-a]pyridines
| Reaction Type | Reactants | Conditions | Key Features | Ref. |
| Condensation | 2-Aminopyridines, α-Bromoketones | Microwave irradiation, solvent-free | Fast, clean, high-yielding | researchgate.net |
| Condensation | 2-Aminopyridine, α-Haloketones | 60°C, solvent-free | Simple, efficient | researchgate.net |
| Multicomponent Reaction | Unsymmetrical β-diketones, NBS, 2-Aminopyrimidine | DCM, catalyst-free | Regioselective | nih.gov |
| Condensation | 2-Aminopyridine, Phosphorylated alkynes | Mild conditions, catalyst-free | Regio- and chemoselective | acs.orgnih.gov |
| Amine-Triggered Benzannulation | Aryl(4-aryl-1-(prop-2-ynyl)-1H-imidazol-2-yl)methanone, Dialkylamines | Microwave irradiation, metal-free | Environmentally friendly | organic-chemistry.org |
| Aza-ene addition/Cyclic-condensation | Heterocyclic ketene aminals, Ethyl 3-benzoylacrylate | Catalyst-free | High regioselectivity | rsc.org |
Cascade Processes
Cascade reactions, also known as tandem or domino reactions, offer an efficient pathway for the synthesis of complex molecules like imidazo[1,2-a]pyridine derivatives from simple starting materials in a single operation. This approach minimizes waste and improves atom economy.
One notable method involves a rhodium(III)-catalyzed cascade reaction between 2-arylimidazo[1,2-a]pyridines and α-diazo carbonyl compounds. This process proceeds via a regioselective C(sp2)–H alkylation followed by an intramolecular annulation to produce diversely substituted naphtho[1′,2′:4,5]imidazo[1,2-a]pyridine derivatives. rsc.org The reaction demonstrates high efficiency and excellent regio- and chemoselectivity, with the nature of the final product depending on the substituents of the starting imidazo[1,2-a]pyridine. rsc.org For instance, simple 2-arylimidazo[1,2-a]pyridines yield 5,6-disubstituted products, while those with a carbaldehyde group at the C3 position lead to the formation of carboxylates. rsc.org
Another strategy involves the reaction of imidazo[1,2-a]pyridines with maleic anhydride (B1165640). This cascade reaction results in the formation of cross-conjugated mesomeric betaines. semanticscholar.org The process is initiated by the formation of a 1,4-dipole intermediate, which then reacts with a second molecule of maleic anhydride. semanticscholar.org
Multi-component reactions (MCRs) are a powerful subset of cascade processes. A five-component cascade reaction has been developed for the synthesis of N′-substituted imidazo[1,2-a]pyridine-6-carbohydrazide (B1286002) derivatives. This reaction utilizes cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a water and ethanol mixture, achieving yields of 73–90%. researchgate.net Furthermore, the tandem of a Groebke–Blackburn–Bienaymé (GBB) three-component reaction followed by an Ugi MCR has been employed to create peptidomimetics containing the imidazo[1,2-a]pyridine scaffold, highlighting the versatility of cascade strategies in generating structurally diverse and potentially bioactive molecules. beilstein-journals.org
C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying the imidazo[1,2-a]pyridine core. mdpi.comresearchgate.net This approach avoids the need for pre-functionalized substrates, streamlining the synthesis of analogues. researchgate.net While significant progress has been made in functionalizing the C3 position, methods for targeting other positions on the scaffold are also being developed. rsc.org
Ultrasound-Assisted C-H Functionalization
The use of ultrasonic irradiation has been shown to significantly accelerate chemical reactions, often leading to higher yields and shorter reaction times under environmentally benign conditions. acs.org
A noteworthy application is the metal-catalyst-free, ultrasound-assisted synthesis of imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles. thieme-connect.comorganic-chemistry.org This method involves the C–H functionalization of ketones using a potassium iodide (KI)/tert-butyl hydroperoxide (TBHP) catalytic system in water. thieme-connect.comorganic-chemistry.org The protocol is characterized by mild conditions, the absence of a base, and excellent yields, with some reactions completing in as little as four minutes with up to 97% yield. organic-chemistry.org
Ultrasound has also been effectively used for the regioselective iodination of the C3 position of imidazo[1,2-a]pyridines. acs.orgnih.gov This method, using molecular iodine and an oxidant like TBHP in a green alcohol solvent, is metal-free and enhances the iodine atom economy compared to conventional heating methods. acs.orgnih.gov
Table 1: Ultrasound-Assisted Synthesis of Imidazo[1,2-a]pyridines
| Reactants | Catalyst/Oxidant | Conditions | Product Type | Yield | Reference |
| Aryl methyl ketone, 2-aminopyridine | KI/TBHP | Ultrasound, Water | Imidazo[1,2-a]pyridine | Good to Excellent | thieme-connect.comorganic-chemistry.org |
| Imidazo[1,2-a]pyridine, I₂ | TBHP | Ultrasound, Alcohol | C3-Iodo-imidazo[1,2-a]pyridine | High | acs.orgnih.gov |
Intramolecular C-H Functionalization
Intramolecular C-H functionalization provides a direct route to construct fused ring systems, adding complexity to the imidazo[1,2-a]pyridine scaffold. A key example is the previously mentioned Rh(III)-catalyzed cascade reaction, which concludes with an intramolecular annulation step. rsc.org This C-H activation/alkylation followed by cyclization transforms 2-arylimidazo[1,2-a]pyridines into naphtho[1′,2′:4,5]imidazo[1,2-a]pyridine derivatives, demonstrating an elegant use of intramolecular C-H functionalization to build polycyclic aromatic structures. rsc.org
Late-Stage C-H Functionalization
Late-stage functionalization is a crucial strategy in drug discovery, allowing for the diversification of complex molecules at a late point in the synthetic sequence. The imidazo[1,2-a]pyridine scaffold is well-suited for such modifications. mdpi.com
Visible light-induced methods have recently gained prominence for the C-H functionalization of imidazo[1,2-a]pyridines, offering mild and selective transformations. mdpi.com These reactions can introduce a variety of functional groups at the C3 and C5 positions. For example, visible-light-promoted C-H trifluoromethylation and perfluoroalkylation have been achieved using photoredox catalysts or by forming electron donor-acceptor (EDA) complexes. mdpi.com
A catalyst-free, three-component reaction provides a method for the C3-arylomethylation of imidazo[1,2-a]pyridines. nih.gov This decarboxylative, Petasis-like reaction uses the imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid under basic conditions at high temperatures to yield the desired functionalized products. nih.gov Additionally, copper(I)-catalyzed C-H bond functionalization enables the direct arylation of imidazo[1,2-a]pyridine at the C3 position with aryl iodides, bromides, and triflates. researchgate.net
Other Notable Synthetic Routes
Reactions of 2-Chloropyridines with 2H-Azirines
A convergent and efficient method for assembling C3-substituted imidazo[1,2-a]pyridines involves the reaction between 2-chloropyridines and 2H-azirines. acs.orgacs.orgnih.gov This reaction is mediated by triflic anhydride (Tf₂O), which chemoselectively activates the 2H-azirine. acs.org
The proposed mechanism suggests that Tf₂O activates the 2H-azirine to form a highly electrophilic 1-triflyl-aziridin-2-yl N-triflate intermediate. acs.orgacs.org This species reacts in situ with the 2-chloropyridine (B119429) to generate a transient pyridinium (B92312) salt. acs.orgnih.gov Subsequent treatment with a base, such as triethylamine (B128534) (Et₃N), promotes the final cyclization to selectively form the C3-substituted imidazo[1,2-a]pyridine. acs.org This method has been optimized to produce a variety of substituted heterocycles with yields ranging from 15% to 85%. nih.govdocumentsdelivered.com
Table 2: Synthesis of Imidazo[1,2-a]pyridines from 2-Chloropyridines and 2H-Azirines
| Reactant 1 | Reactant 2 | Reagent | Key Intermediate | Product | Yield Range | Reference |
| 2-Chloropyridine | 2H-Azirine | Triflic Anhydride (Tf₂O), Triethylamine (Et₃N) | Pyridinium salt | C3-substituted imidazo[1,2-a]pyridine | 15-85% | acs.orgnih.gov |
Aza-Michael Addition Reactions
The aza-Michael addition, a key reaction in organic synthesis for the formation of carbon-nitrogen bonds, has been effectively employed in the synthesis of the imidazo[1,2-a]pyridine scaffold. This reaction typically involves the addition of a nitrogen nucleophile to an activated alkene, such as a nitroalkene or an α,β-unsaturated carbonyl compound.
In the context of imidazo[1,2-a]pyridine synthesis, the reaction often proceeds as a cascade or tandem process. For instance, the reaction between a 2-aminopyridine and a nitroalkene can initiate with an aza-Michael addition. This is followed by subsequent intramolecular reactions to form the fused heterocyclic system. The versatility of this method allows for the introduction of a variety of substituents on the imidazo[1,2-a]pyridine core.
A plausible pathway for the synthesis of 2-methyl-6-hydroxy-imidazo[1,2-a]pyridine via an aza-Michael addition would involve the reaction of 2-amino-5-hydroxypyridine (B112774) with a suitable Michael acceptor, such as a β-dicarbonyl compound or a nitroalkene derivative, that can provide the two-carbon unit required for the imidazole ring, including the methyl group at the 2-position. The reaction is often facilitated by a catalyst and can be influenced by reaction conditions such as solvent and temperature.
Mechanistically, the process can be initiated by the nucleophilic attack of the exocyclic amino group of the 2-aminopyridine onto the Michael acceptor. Following the initial addition, an intramolecular cyclization occurs, leading to the formation of a di-hydroimidazo[1,2-a]pyridine intermediate. Subsequent dehydration or oxidation then yields the aromatic imidazo[1,2-a]pyridine product. The reversibility of the aza-Michael reaction has also been noted, which can play a role in achieving selectivity in certain synthetic strategies researchgate.net.
Table 1: Examples of Aza-Michael Addition for Imidazo[1,2-a]pyridine Synthesis This table presents examples of Aza-Michael additions for the synthesis of various imidazo[1,2-a]pyridine derivatives, illustrating the scope of the reaction.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Aminopyridine | Nitroalkene | Iodine, H2O2 (aq) | 3-Nitroimidazo[1,2-a]pyridine derivative | N/A | organic-chemistry.org |
| 2-Aminopyridine | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Benzyl triethylammonium (B8662869) bromide, Water, Microwave | 2,3-Dihydroimidazo[1,2-a]pyridine derivative | Good | organic-chemistry.org |
| 2-Aminopyridine | Nitroolefin | Air (oxidant), Copper catalyst | Imidazo[1,2-a]pyridine derivative | Good | researchgate.net |
Cyclization of Pyridinium Salts (e.g., 2-amino-1-(propargyl)pyridinium salt)
The cyclization of pyridinium salts represents a powerful strategy for the construction of the imidazo[1,2-a]pyridine ring system. A key approach involves the use of N-propargyl-2-aminopyridinium salts. These precursors can be readily prepared by the reaction of a 2-aminopyridine with a propargyl halide.
The subsequent cyclization is typically promoted by a base. The base facilitates the deprotonation of the amino group and initiates an intramolecular attack on the alkyne moiety, leading to the formation of the five-membered imidazole ring. The choice of base and reaction conditions can influence the efficiency of the cyclization process. This method has been shown to be effective for the preparation of various imidazo[1,2-a]pyridine derivatives wikipedia.orgmdpi.com.
For the synthesis of this compound, the starting material would be 2-amino-5-hydroxypyridine, which would be reacted with a propargyl halide to form the corresponding 2-amino-5-hydroxy-1-(propargyl)pyridinium salt. Treatment of this salt with a suitable base would then induce cyclization to yield the target compound. The reaction mechanism likely involves a 5-exo-dig cyclization, a favored pathway in this type of reaction.
Table 2: Base-Promoted Cyclization of N-Propargylaminopyridines This table provides examples of the base-promoted cyclization of N-propargylaminopyridines to form imidazo[1,2-a]pyridine derivatives.
| Substrate | Base | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Protected N-propargylaminopyridines | Small excess of base | Room temperature or slightly above | Imidazo[1,2-a]pyridine derivatives | Moderate to Good | wikipedia.orgmdpi.com |
Green Chemistry Principles in Imidazo[1,2-a]pyridine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of imidazo[1,2-a]pyridines to develop more environmentally benign and sustainable processes. Key strategies include the use of alternative energy sources like microwave irradiation and ultrasound, as well as the use of greener solvents and catalyst-free or metal-free reaction conditions mdpi.comresearchgate.netnih.gov.
Microwave-assisted synthesis has been shown to significantly accelerate the formation of imidazo[1,2-a]pyridines, often leading to higher yields in shorter reaction times compared to conventional heating methods researchgate.net. This technique is compatible with various synthetic approaches, including multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction researchgate.net.
Ultrasound irradiation is another green technique that has been successfully employed. For instance, an ultrasound-assisted C-H functionalization of ketones with a KI/tert-butyl hydroperoxide catalytic system in water has been developed for the synthesis of imidazo[1,2-a]pyridines, offering mild reaction conditions and avoiding the need for metal catalysts and bases researchgate.net.
The use of water as a solvent is a cornerstone of green chemistry, and several methods for imidazo[1,2-a]pyridine synthesis have been adapted to aqueous media. Catalyst-free and solvent-free conditions, often achieved through grindstone chemistry, further enhance the green credentials of these synthetic routes by minimizing waste and simplifying product isolation nih.gov.
Reaction Mechanism Investigations for Imidazo[1,2-a]pyridine Formation
Mechanistic Studies of Condensation Reactions (e.g., Ortoleva-King, Knoevenagel)
The Ortoleva-King reaction is a classic method for the synthesis of pyridinium salts, which are key intermediates in the formation of imidazo[1,2-a]pyridines. The reaction involves the treatment of a pyridine with iodine and a compound containing an active methylene (B1212753) group, such as a ketone. Mechanistic studies suggest that this reaction can be catalytic. For example, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is believed to proceed through a catalytic Ortoleva-King type reaction researchgate.net. A one-pot tandem process starting with an Ortoleva-King reaction has been developed for a broad range of imidazo[1,2-a]pyridines and is compatible with hydroxyl functionalities acs.org.
The Knoevenagel condensation is another fundamental reaction utilized in the synthesis of imidazo[1,2-a]pyridines. This reaction involves the condensation of a carbonyl compound with an active methylene compound, typically catalyzed by a weak base. In the context of imidazo[1,2-a]pyridine synthesis, a proposed mechanism involves an initial Knoevenagel condensation followed by an intramolecular nucleophilic attack of a nitrogen atom on a carbonyl group and subsequent elimination of water bas.bg. The reaction can be performed under catalyst-free conditions in a water-ethanol mixture, highlighting its potential as a green synthetic method beilstein-journals.org.
Role of Intermediates and Transition States
The formation of imidazo[1,2-a]pyridines proceeds through various reactive intermediates and transition states, the nature of which depends on the specific synthetic route. In the cyclization of N-propargylaminopyridines, a key intermediate is the N-propargylaminopyridinium salt. The transition state for the base-promoted cyclization is thought to involve a 5-exo-dig cyclization geometry.
In the Ortoleva-King reaction, the formation of a pyridinium salt intermediate is crucial. This intermediate is generated by the reaction of the pyridine with an in situ generated α-haloketone or a related electrophilic species. The subsequent intramolecular condensation of this pyridinium salt leads to the final product.
Cascade and Rearrangement Pathways (e.g., Nazarov Rearrangement)
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient for the construction of complex molecules like imidazo[1,2-a]pyridines. These pathways often involve a sequence of reactions such as Michael addition, cyclization, and aromatization.
The Nazarov cyclization, a 4π-electrocyclic ring closure of a divinyl ketone or its analogue, has been implicated in the synthesis of certain imidazo[1,2-a]pyridine derivatives. A review on the synthesis of these heterocycles mentions a Nazarov-type cyclization as one of the advanced synthetic strategies. This type of rearrangement can be a powerful tool for constructing the five-membered ring of the imidazo[1,2-a]pyridine system from acyclic precursors. The reaction is typically catalyzed by a Lewis acid or a protic acid and proceeds through a pentadienyl cation intermediate mdpi.com. While the direct application to this compound is not explicitly detailed, the general principle suggests that a suitably substituted divinyl ketone precursor could be designed to undergo a Nazarov cyclization to form the desired scaffold.
Derivatization and Analogue Development of 2 Methylimidazo 1,2 a Pyridin 6 Ol
Chemical Modifications at the Imidazo[1,2-a]pyridine (B132010) Core
Chemical modification of the core imidazo[1,2-a]pyridine structure is a primary strategy for developing new analogues. Direct functionalization through C-H bond activation and other methods allows for the introduction of a wide array of substituents, which can significantly influence the molecule's biological profile. researchgate.net
The C3 and C6 positions of the imidazo[1,2-a]pyridine ring are common sites for modification, leading to derivatives with diverse biological activities.
C3-Substitution: The C3 position is often targeted for derivatization. Researchers have developed a yttrium-catalyzed three-component aza-Friedel–Crafts reaction to achieve C3-alkylation of imidazo[1,2-a]pyridines with aldehydes and amines, yielding a range of products in moderate to good yields. nih.gov This method is advantageous due to its operational simplicity and broad substrate scope. nih.gov Another approach involves the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, which serves as a key intermediate for creating further derivatives like thiazolidines and spirothiazolidines. mdpi.com
C6-Substitution: The C6 position is a critical site for substitution, influencing the activity of inhibitors targeting enzymes like Rab geranylgeranyl transferase (RGGT). nih.govfrontiersin.org A series of 6-substituted imidazo[1,2-a]pyridine analogs of α-phosphonocarboxylates have been synthesized to explore the impact of different functional groups at this position. nih.gov These substituents range in properties from bulky and acidic to basic, and are attached either directly to the ring, via a phenyl group, or through a carbon linker. nih.gov Furthermore, multicomponent coupling reactions have been employed to synthesize a variety of 6-substituted imidazo[1,2-a]pyridines, many of which have demonstrated significant activity against colon cancer cell lines. nih.gov The linkage of a quinazoline (B50416) moiety at the C6 position has also been explored to create potent inhibitors of the PI3Kα signaling pathway. mdpi.comnih.gov
| Position | Substituent/Derivative Type | Synthetic Method | Key Research Finding | Reference |
|---|---|---|---|---|
| C3 | Alkylated derivatives | Y(OTf)3-catalyzed aza-Friedel–Crafts reaction | An efficient method for synthesizing C3-alkylated imidazo[1,2-a]pyridines with good functional group tolerance. | nih.gov |
| C3 | Carboxylic acid hydrazides and thiazolidines | Condensation of ketone-hydrazones with mercaptoacetic acid | Synthesis of bioisosteric derivatives of isoniazid. | mdpi.com |
| C6 | Phosphonopropionic acids | Multi-step synthesis including late-stage functionalization | The nature of the C6 substituent is crucial for activity against Rab geranylgeranyl transferase (RGGT). | nih.govfrontiersin.org |
| C6 | Various aryl and alkyl groups | Multicomponent coupling reaction | Derivatives showed excellent activity against HT-29 and Caco-2 colon cancer cell lines. | nih.gov |
| C6 | Quinazoline moiety | Suzuki–Miyaura cross-coupling reaction | Resulting hybrids are potent PI3Kα inhibitors with submicromolar activity against various tumor cell lines. | mdpi.comnih.gov |
The introduction of halogen atoms is a common strategy in medicinal chemistry to alter a compound's physicochemical properties, such as lipophilicity and metabolic stability. In the context of imidazo[1,2-a]pyridine derivatives, halogenation has been employed at various positions.
For instance, in the synthesis of RGGT inhibitors, fluorination of the phosphonoacetate moiety was achieved using N-fluorobenzenesulfonimide (NFSI). nih.gov In other studies, 2-phenyl imidazo[1,2-a]pyridines bearing halogen groups like fluorine, chlorine, and bromine on the phenyl ring were successfully used as substrates in C3-alkylation reactions. nih.gov Additionally, methods for the direct iodination of imidazoheterocycles have been developed, highlighting the versatility of halogenation in creating a diverse library of compounds. organic-chemistry.org
Synthesis of Conjugated and Hybrid Systems
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been effectively applied to the imidazo[1,2-a]pyridine scaffold. This approach aims to create novel compounds with potentially enhanced or synergistic biological activities.
A series of novel hybrids linking the imidazo[1,2-a]pyridine scaffold to a 1,3,4-oxadiazole (B1194373) ring has been synthesized and evaluated for anticancer properties. nih.govresearchgate.net These compounds were developed through a hybridization approach, and their antiproliferative potential was tested against various cancer cell lines. researchgate.net Among the synthesized compounds, one derivative, designated 6d, exhibited the highest potency against the A549 lung cancer cell line, with an IC₅₀ value of 2.8 µM. nih.govresearchgate.net Further studies showed that this compound inhibits tubulin polymerization and induces apoptosis. nih.gov
| Hybrid System | Synthetic Approach | Lead Compound | Key Biological Finding | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine-1,3,4-oxadiazole | Multi-step synthesis via hybridization method | Compound 6d | Potent antiproliferative agent against A549 lung cancer cells (IC₅₀ = 2.8 µM); inhibits tubulin polymerization. | nih.govresearchgate.net |
The 1,2,3-triazole moiety is another popular heterocyclic ring used in hybridization strategies due to its ability to act as a stable linker and participate in hydrogen bonding. Novel derivatives linking the imidazo[1,2-a]pyridine core to a 1,2,3-triazole ring at the C3 position have been synthesized. researchgate.net A one-pot, microwave-assisted strategy combining the Groebke–Blackburn–Bienaymé reaction (GBBR) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has been developed for the efficient synthesis of these hybrids in good yields. mdpi.com In another study, a series of imidazo[1,2-a]pyridine-1,2,3-triazole carboxamides were synthesized and evaluated for anticancer activity, with one methoxy-substituted derivative showing potent inhibitory activity against MCF-7 and HeLa cell lines. researchgate.net
| Hybrid System | Synthetic Approach | Key Research Finding | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-1,2,3-triazole | One-pot Groebke–Blackburn–Bienaymé reaction (GBBR) and CuAAC | An efficient, microwave-assisted method for synthesizing bis-heterocyclic compounds in good yields (82–91%). | mdpi.com |
| Imidazo[1,2-a]pyridine linked 1,2,3-triazole carboxamides | Multi-step synthesis | A 3-methoxyphenyl (B12655295) derivative exhibited potent cytotoxicity against MCF-7 (IC₅₀ = 2.55 µM) and HeLa (IC₅₀ = 3.89 µM) cell lines. | researchgate.net |
The fusion of the imidazo[1,2-a]pyridine scaffold with a quinazoline ring has led to the development of potent anticancer agents. mdpi.comnih.gov In one notable study, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed and synthesized as inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway. mdpi.com The synthesis involved a Suzuki–Miyaura cross-coupling reaction to link the two heterocyclic systems. nih.gov Many of the synthesized compounds displayed submicromolar inhibitory activity against several tumor cell lines. mdpi.com The most potent compound, 13k, exhibited IC₅₀ values ranging from 0.09 µM to 0.43 µM and was found to induce cell cycle arrest and apoptosis by inhibiting PI3Kα. mdpi.com A related class of compounds, imidazo (B10784944)/benzimidazo[1,2-c]quinazolines, has also been synthesized via copper-catalyzed C-N coupling followed by intramolecular cross-dehydrogenative coupling. nih.govacs.org
| Hybrid System | Synthetic Approach | Lead Compound | Key Biological Finding | Reference |
|---|---|---|---|---|
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline | Suzuki–Miyaura cross-coupling reaction | Compound 13k | Potent PI3Kα inhibitor with IC₅₀ values from 0.09 to 0.43 μM against various cancer cell lines. | mdpi.comnih.gov |
| Imidazo/benzimidazo[1,2-c]quinazolines | Copper-catalyzed Ullmann type C–N coupling and intramolecular CDC reaction | Compounds 8ga, 8gc, 8gd | Showed promising antimicrobial activity against several bacterial and fungal strains. | nih.govacs.org |
Thiazolidine (B150603) and Spirothiazolidine Derivatives
The imidazo[1,2-a]pyridine nucleus has been utilized as a scaffold for the synthesis of novel thiazolidine and spirothiazolidine derivatives. These developments originate from 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, which serves as a key intermediate. nih.gov The synthetic pathway involves the condensation of this hydrazide with various ketones to form ketone-hydrazones. researchgate.net
Subsequent cyclocondensation of these hydrazones with mercaptoacetic acid yields the target thiazolidine and spirothiazolidine compounds. researchgate.net This synthetic strategy has produced a series of new chemical entities incorporating the imidazo[1,2-a]pyridine moiety. nih.gov For instance, reacting the hydrazide intermediate with appropriate ketones and mercaptoacetic acid in dry benzene (B151609) has been shown to produce the desired thiazolidine derivatives in high yields. researchgate.net
Some of these compounds have been screened for potential biological activity. nih.gov While the specific compounds tested did not show significant in vitro antituberculous activity at the concentration of 6.25 μg/mL, their synthesis demonstrates a viable route for creating complex heterocyclic systems based on the 2-methylimidazo[1,2-a]pyridine (B1295258) core. nih.gov
Table 1: Examples of Synthesized Thiazolidine and Spirothiazolidine Derivatives This table is interactive and can be sorted by clicking on the headers.
| Compound ID | Systematic Name | Molecular Formula | Notes | Reference |
|---|---|---|---|---|
| 4a | N/A | C14H15N3O2S·H2O | Thiazolidine derivative | researchgate.net |
| 4b | N/A | C15H17N3O2S | Thiazolidine derivative | researchgate.net |
| 4g | 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid (8-ethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl) amide | C21H26N4O2S | Spirothiazolidine derivative | nih.gov |
Benzamide Analogues
A series of imidazo[1,2-a]pyridin-6-yl-benzamide analogues have been designed and synthesized, primarily investigated for their potential as kinase inhibitors. Current time information in Bangalore, IN. The core concept of this work was to explore the structure-activity relationship (SAR) for this class of compounds, with a focus on achieving high potency and selectivity. researchgate.netCurrent time information in Bangalore, IN.
Table 2: Research Focus on Imidazo[1,2-a]pyridin-6-yl-benzamide Analogues This table is interactive and can be sorted by clicking on the headers.
| Research Area | Target | Key Findings | Reference |
|---|---|---|---|
| Analogue Design | B-RAF V600E | Designed a series of imidazo[1,2-a]pyridin-6-yl-benzamide analogues. | Current time information in Bangalore, IN. |
| SAR Exploration | B-RAF V600E | Medicinal chemistry techniques were used to explore the structure-activity relationship. | researchgate.net |
| Selectivity Improvement | p38, VEGFR2 | Efforts were made to improve selectivity against other kinases. | Current time information in Bangalore, IN. |
Development of Bivalent Compounds and Advanced Architectures
To explore new chemical space and potential polypharmacology, the imidazo[1,2-a]pyridine scaffold has been integrated into more complex, bivalent, or hybrid architectures. This strategy involves linking the core moiety to other distinct heterocyclic systems known for their biological relevance.
One notable example is the development of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives. nih.gov In this design, the imidazo[1,2-a]pyridine ring, a key pharmacophore in several kinase inhibitors, is coupled to a 4-aminoquinazoline scaffold. nih.gov This fusion aims to create potent inhibitors of the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer. nih.gov A series of these quinazoline derivatives were synthesized and evaluated, with several compounds showing submicromolar inhibitory activity against various tumor cell lines. Compound 13k emerged as a particularly potent derivative, inducing cell cycle arrest and apoptosis in HCC827 cells through the inhibition of PI3Kα with an IC50 value of 1.94 nM. nih.gov
Another approach involves the creation of hybrids with thieno[2,3-d]pyrimidines. Researchers have synthesized 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, which was then further modified by alkylation with 2-chloroarylacetamides. This work demonstrates the chemical tractability of combining these two heterocyclic systems.
Table 3: Anticancer Activity of Lead Quinazoline Derivative 13k This table is interactive and can be sorted by clicking on the headers.
| Cell Line | IC50 (μM) | Target Pathway | Reference |
|---|---|---|---|
| A549 | 0.43±0.04 | PI3K/AKT | nih.gov |
| HCT116 | 0.22±0.02 | PI3K/AKT | nih.gov |
| MCF-7 | 0.17±0.02 | PI3K/AKT | nih.gov |
| HCC827 | 0.09±0.01 | PI3K/AKT | nih.gov |
Radiolabeled Derivatives for Research Applications
For applications in molecular imaging, particularly positron emission tomography (PET), radiolabeled derivatives of the imidazo[1,2-a]pyridine scaffold have been developed. These research tools are designed to non-invasively visualize and quantify biological targets in vivo.
Specifically, 18F-labeled derivatives of 6-iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine (IMPY), a known imaging agent for β-amyloid (Aβ) plaques associated with Alzheimer's disease, have been synthesized and evaluated. In these derivatives, one of the N-methyl groups of IMPY was replaced with either a 3-fluoropropyl or a 2-fluoroethyl group to introduce the positron-emitting isotope Fluorine-18.
The resulting compounds, [18F]FPM-IMPY and [18F]FEM-IMPY, were found to have a moderate binding affinity for Aβ aggregates. This work highlights the utility of the imidazo[1,2-a]pyridine core as a template for developing novel PET radioligands for neuroimaging research.
Table 4: Binding Affinities of Radiolabeled IMPY Derivatives This table is interactive and can be sorted by clicking on the headers.
| Compound | Full Name | Binding Affinity (Ki) for Aβ aggregates (nM) | Reference |
|---|---|---|---|
| FPM-IMPY | 6-Iodo-2-[4′-N-(3-fluoropropyl)methylamino]phenylimidazo[1,2-a]pyridine | 27 ± 8 | nih.gov |
| FEM-IMPY | 6-Iodo-2-[4′-N-(2-fluoroethyl)methylamino]phenylimidazo[1,2-a]pyridine | 40 ± 5 | nih.gov |
Structure Activity Relationship Sar Studies for Imidazo 1,2 a Pyridin 6 Ol Analogues
Identification of Key Structural Features for Biological Activities
The biological activity of imidazo[1,2-a]pyridine (B132010) derivatives is intrinsically linked to the core heterocyclic scaffold itself, which serves as a crucial pharmacophore. researchgate.netnih.gov This bicyclic system is a key building block in several commercially available drugs. researchgate.net Research has demonstrated that the imidazo[1,2-a]pyridine core can effectively inhibit the growth of cancer cells. mdpi.com
Systematic SAR studies have revealed that the biological activity and selectivity of these compounds can be finely tuned by introducing various substituents at different positions of the imidazo[1,2-a]pyridine ring. The key domains for SAR exploration are typically the substituents on the pyridine (B92270) and imidazole (B134444) rings. For instance, in the development of DNA-dependent protein kinase (DNA-PK) inhibitors, the 6-anilino imidazopyridone core was systematically modified at the 6-aniline ring, and the N-1 and N-3 positions to establish a comprehensive SAR. nih.gov Similarly, for 5-lipoxygenase (5-LO) inhibitors, a central imidazo[1,2-a]pyridine scaffold, a cyclohexyl moiety, and an aromatic system were identified as key components for inhibitory potential. nih.gov
The inherent electronic properties and the three-dimensional arrangement of the imidazo[1,2-a]pyridine nucleus are fundamental to its interaction with biological targets. The nitrogen atoms within the heterocyclic core can act as hydrogen bond acceptors, while the aromatic nature of the rings allows for various non-covalent interactions, such as π-π stacking and hydrophobic interactions. These foundational characteristics make the imidazo[1,2-a]pyridine scaffold a versatile template for designing targeted inhibitors.
Impact of Substituent Nature and Position on Potency and Selectivity
The potency and selectivity of imidazo[1,2-a]pyridine analogues are highly dependent on the nature and position of the substituents on the core scaffold.
Substituents at the 2-position: The nature of the substituent at the C-2 position significantly influences antiviral activity against human cytomegalovirus (HCMV). nih.gov For DNA-PK inhibitors, the addition of small lipophilic groups like a methyl or chloro group at the 2-position of a 6-anilino imidazopyridone core led to an increase in potency. Conversely, larger and more polar substituents such as methoxy, nitro, or sulfonylmethyl groups were not well-tolerated at this position. nih.gov The sharp increase in potency observed with a 2-methyl substituent suggests a "magic methyl" effect, potentially arising from favorable lipophilic interactions or by inducing a conformational rotation of the ring system relative to the core. nih.gov
Substituents at the 3-position: In the context of antiulcer agents, new imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized and evaluated. nih.gov For DNA-PK inhibitors, substituents at the 3-position of the aniline (B41778) ring of 6-anilino imidazopyridone had little impact on potency, with the exception of 3-nitro and 3-sulfonylmethyl groups which provided modest increases in potency. nih.gov
Substituents at the 4-position of an attached ring: For 6-anilino imidazopyridone-based DNA-PK inhibitors, the introduction of small polar groups at the 4-position of the aniline ring resulted in a significant increase in potency for DNA-PK with smaller effects on other kinases like PI3Kα and mTOR. The presence of a hydrogen bond acceptor at this position, such as with 4-methoxy and 4-chloro substituents, was suggested to be beneficial. nih.gov
Substituents at the 6-position: The introduction of a bromine atom at the 6-position of the imidazo[1,2-a]pyridine ring in anti-tuberculosis compounds led to a 16-fold decrease in activity, while a chlorine atom at the same position enhanced potency, highlighting the importance of steric factors over electronic factors in this series. nih.gov
Substituents at other positions: For anti-tuberculosis agents, the general SAR indicated that the bridgehead nitrogen of the imidazo[1,2-a]pyridine and a directly attached phenyl ring were essential for maintaining biological activity. nih.gov
The following table summarizes the impact of various substituents on the potency of imidazo[1,2-a]pyridine analogues against different targets.
| Target | Position of Substitution | Substituent | Effect on Potency |
| DNA-PK | 2-position of aniline | Methyl, Chloro | Increased |
| 2-position of aniline | Methoxy, Nitro, Sulfonylmethyl | Decreased | |
| 3-position of aniline | Nitro, Sulfonylmethyl | Modest Increase | |
| 4-position of aniline | Methoxy, Chloro | Significant Increase | |
| Anti-tuberculosis | 6-position of imidazopyridine | Bromine | Decreased |
| 6-position of imidazopyridine | Chlorine | Increased |
Conformational Aspects and Their Influence on Activity
The three-dimensional conformation of imidazo[1,2-a]pyridine analogues plays a critical role in their biological activity by dictating how they fit into the binding site of their target protein. A conformational study using X-ray crystallographic analysis of a 2-biphen-4-ylimidazopyridine derivative revealed that its conformation strongly influenced its antiviral activity against human cytomegalovirus (HCMV). nih.gov
In the development of DNA-PK inhibitors based on a 6-anilino imidazopyridone scaffold, it was proposed that the anilino substituent needs to adopt a "horseshoe" conformation to allow a hydrogen bond interaction between an oxygen atom of a substituent (like 3-nitro or 3-sulfonylmethyl) and the target enzyme. nih.gov This specific conformation is thought to mimic the interaction of other known kinase inhibitors.
Elucidation of SAR Trends for Specific Biological Targets
The structure-activity relationship trends for imidazo[1,2-a]pyridine analogues have been elucidated for several specific biological targets, leading to the development of potent and selective inhibitors.
Cyclooxygenase-2 (COX-2) Inhibitors: For a series of novel imidazo[1,2-a]pyridine derivatives designed as COX-2 inhibitors, molecular modeling studies indicated that a methylsulfonyl pharmacophore inserted into the secondary pocket of the COX-2 active site, forming hydrogen bonds with Arg-513 and His-90. rjpbr.com This key interaction contributed to the high potency and selectivity of compounds like 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (5j), which exhibited an IC50 value of 0.05 µM and notable in vivo analgesic activity. rjpbr.com The majority of the synthesized compounds in this study showed significant and specific inhibitory effects on COX-2. rjpbr.com
5-Lipoxygenase (5-LO) Inhibitors: A class of 5-LO inhibitors characterized by a central imidazo[1,2-a]pyridine scaffold, a cyclohexyl moiety, and an aromatic system was identified through virtual screening. nih.govdrugbank.com SAR studies on this class led to the identification of N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine (14) as a potent 5-LO inhibitor with an IC50 of 0.16 µM in intact cells and 0.1 µM in a cell-free assay. nih.gov
Antituberculosis Agents: The SAR of imidazo[1,2-a]pyridine-3-carboxamides as antitubercular agents revealed that bulky and more lipophilic biaryl ethers exhibited nanomolar potency. nih.gov For another series targeting the QcrB protein in Mycobacterium tuberculosis, N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides were designed, with the lead compound having a 4-bromo substituent on the phenoxy ring. nih.gov
Kinase Inhibitors:
DNA-Dependent Protein Kinase (DNA-PK): SAR studies on 6-anilino imidazo[4,5-c]pyridin-2-ones, which share a similar heterocyclic core, identified key features for DNA-PK inhibition. Small lipophilic groups at the 2-position and small polar groups at the 4-position of the aniline ring enhanced potency and selectivity against other kinases like PI3Kα and mTOR. nih.gov
RAF Inhibitors: A series of imidazo[1,2-a]pyridin-6-yl-benzamide analogs were designed as inhibitors of B-RAF V600E. nih.gov
PI3Kα Inhibitors: The imidazo[1,2-a]pyridine moiety is a key pharmacodynamic group in PI3Kα inhibitors. mdpi.com A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed, with compound 13k emerging as the most potent, exhibiting IC50 values ranging from 0.09 µM to 0.43 µM against various cancer cell lines. mdpi.com
Aurora Kinase Inhibitors: Novel 6-(imidazo[1,2-a] pyridin-6-yl)-quinazolin-4(3H)-one derivatives were designed as dual inhibitors of Aurora kinases and ROR1. Compounds 12d and 12f showed nanomolar inhibitory activity against all tested cancer cells. nih.gov
The following table provides a summary of the most potent compounds from various SAR studies on imidazo[1,2-a]pyridine analogues.
| Compound ID | Biological Target | Structure | Potency (IC50) |
| 5j | COX-2 | 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine | 0.05 µM |
| 14 | 5-Lipoxygenase | N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine | 0.16 µM (intact cells) |
| 13k | PI3Kα | Not specified in abstract | 0.09 - 0.43 µM |
| 12d | Aurora A/B | Not specified in abstract | 84.41 nM (Aurora A), 14.09 nM (Aurora B) |
Biological Target Engagement and Mechanistic Investigations Preclinical Research
Enzyme Inhibition Studies
The core of the preclinical evaluation of 2-Methylimidazo[1,2-a]pyridin-6-ol and its analogs lies in their ability to inhibit specific enzymes, a key mechanism for potential therapeutic intervention.
Derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold have been extensively studied as inhibitors of several key kinases involved in cellular signaling pathways critical to cancer proliferation and survival.
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic development. nih.gov A series of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives have been designed and evaluated for their inhibitory activity against PI3Kα. semanticscholar.org In one study, compound 35 , an imidazo[1,2-a]pyridine derivative, was identified as a potent PI3Kα inhibitor with an IC50 of 150 nM. semanticscholar.org This compound also demonstrated antiproliferative activity in cancer cell lines with PIK3CA mutations. semanticscholar.org
Further research into 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives highlighted compound 13k as a significant PI3Kα inhibitor, with an IC50 value of 1.94 nM. nih.gov The design of these compounds often retains the 4-aminoquinazoline moiety as a critical pharmacophore for PI3Kα inhibitory activity, while introducing the imidazo[1,2-a]pyridine group to enhance efficacy. nih.gov The development of isoform-selective PI3K inhibitors is a key area of research to improve therapeutic outcomes and minimize off-target effects. mdpi.comnih.gov
Table 1: PI3Kα Inhibition by Imidazo[1,2-a]pyridine Derivatives
| Compound | Scaffold | Target | IC50 (nM) | Reference |
|---|---|---|---|---|
| Compound 35 | 2,6,8-substituted Imidazo[1,2-a]pyridine | PI3Kα | 150 | semanticscholar.org |
| Compound 13k | 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline | PI3Kα | 1.94 | nih.gov |
The mammalian target of rapamycin (B549165) (mTOR) is a crucial downstream effector in the PI3K/Akt signaling pathway. sci-hub.cat Consequently, dual inhibition of both PI3K and mTOR is a well-validated strategy in cancer therapy. The imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop potent dual PI3K/mTOR inhibitors. researchgate.netnih.gov
A series of imidazo[1,2-a]pyridine derivatives were synthesized, leading to the identification of compound 15a as a potent dual PI3K/mTOR inhibitor. sci-hub.cat Docking studies revealed that this compound forms key hydrogen bonds with residues in the hinge region and the affinity pocket of PI3Kα. sci-hub.cat Specifically, a nitrogen atom on the imidazo[1,2-a]pyridine ring interacts with Val851 in the hinge region. sci-hub.cat Another study identified a tertiary alcohol derivative, compound 18 , from an imidazo[1,2-a]pyridine series that showed significant inhibition of HFG-induced AKT (Ser473) phosphorylation in a mouse liver pharmacodynamic model. nih.gov A separate novel imidazo[1,2-a]pyridine compound, referred to as compound 6 , was found to reduce the levels of phosphorylated protein kinase B (Akt) and mTOR. researchgate.net
Table 2: Dual PI3K/mTOR Inhibition by Imidazo[1,2-a]pyridine Derivatives
| Compound | Scaffold | Pathway Inhibition | Key Findings | Reference |
|---|---|---|---|---|
| Compound 15a | Imidazo[1,2-a]pyridine | PI3K/mTOR | Potent dual inhibitor with good kinase selectivity. | sci-hub.cat |
| Compound 18 | Imidazo[1,2-a]pyridine | PI3K/mTOR | Showed 56% inhibition of HFG-induced AKT (Ser473) phosphorylation in vivo. | nih.gov |
| Compound 6 | Imidazo[1,2-a]pyridine | AKT/mTOR | Reduced levels of p-Akt and p-mTOR. | researchgate.net |
The V600E mutation in the B-RAF kinase leads to constitutive activation of the MAPK signaling pathway and is a driver in a significant percentage of cancers. nih.gov Research has explored imidazo[1,2-a]pyridin-6-yl-benzamide analogs as inhibitors of B-RAF V600E. novartis.com Medicinal chemistry efforts have focused on improving the selectivity of these compounds against other kinases such as P38 and VEGFR2. novartis.com While pyrazolopyridines have been extensively developed as B-RAF V600E inhibitors, an imidazopyridine analog (compound 8 ) showed encouraging enzymatic activity but had poor cellular activity in one study. nih.gov The rational design of B-RAF inhibitors often involves targeting the DFG-out conformation of the kinase to achieve greater selectivity. nih.govmdpi.com
Table 3: B-RAF V600E Inhibition by Imidazo[1,2-a]pyridine Analogs
| Compound Series | Target | Selectivity Profile | Key Findings | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridin-6-yl-benzamide analogs | B-RAF V600E | Investigated vs. P38, VEGFR2 | Designed as B-RAF V600E inhibitors with efforts to improve selectivity. | novartis.com |
| Compound 8 (Imidazopyridine analog) | B-RAF V600E | Not specified | Showed encouraging enzymatic activity but poor cellular activity. | nih.gov |
Cyclin-dependent kinases (CDKs) are essential for cell cycle regulation, and their inhibition is a therapeutic strategy for cancer. The imidazo[1,2-a]pyridine scaffold has been identified as a promising starting point for the development of potent and selective CDK inhibitors. nih.gov Through exploration of the structure-activity relationship (SAR), researchers have discovered novel inhibitors of CDK2 from this class of compounds. nih.gov Modifications at various positions of the imidazo[1,2-a]pyridine ring have allowed for the optimization of physical properties and the potential for improved in vivo performance. nih.gov While related scaffolds like imidazo[1,2-c]pyrimidin-5(6H)-ones have also been investigated as CDK2 inhibitors, the imidazo[1,2-a]pyridine core remains a key area of focus. nih.gov
Table 4: Cyclin-Dependent Kinase Inhibition by Imidazo[1,2-a]pyridines
| Compound Class | Target | Key Findings | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridines | CDK2 | SAR exploration led to potent and selective inhibitors. | nih.gov |
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor signaling pathway and a validated target in B-cell malignancies. mdpi.comnih.gov While extensive research has been conducted on various heterocyclic scaffolds as BTK inhibitors, including imidazo[1,2-b]pyridazine (B131497) derivatives, specific data on this compound or its direct analogs as BTK inhibitors is not prominently featured in the reviewed literature. nih.gov The development of BTK inhibitors has led to several approved drugs, and the search for novel, highly selective agents continues. mdpi.com
Kinase Inhibition Profiles
VirB11 ATPase Inhibition in Helicobacter pylori
Current research into inhibitors of VirB11 ATPase, a key component of the type IV secretion system in Helicobacter pylori, has primarily focused on the imidazo[1,2-a]pyrazine (B50134) scaffold. These related but structurally distinct compounds have been identified as potential ATP mimics and inhibitors of the HP0525 VirB11 ATPase. There is no available data to suggest that this compound has been evaluated as an inhibitor of this enzyme.
5-Lipoxygenase Inhibition
While a novel class of 5-lipoxygenase (5-LO) inhibitors based on the imidazo[1,2-a]pyridine scaffold has been identified, the specific compound this compound has not been highlighted as an active agent. Research has described other derivatives, such as N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine, which demonstrated potent inhibition of 5-LO. However, no inhibitory concentration (IC₅₀) values or other quantitative data are available for this compound.
Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition
There is currently no scientific literature linking this compound to the inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT).
Aurora Kinase Inhibition
The development of Aurora kinase inhibitors has explored derivatives of the imidazo[1,2-a]pyridine core. Specifically, 6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one derivatives have been designed and synthesized as dual inhibitors of Aurora kinase and ROR1. nih.gov These complex molecules are structurally different from the simpler this compound, for which no direct Aurora kinase inhibitory data has been published.
ROR1 Inhibition
Similar to Aurora Kinase, the investigation of ROR1 inhibition within the imidazo[1,2-a]pyridine class has focused on more complex derivatives like 6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one compounds. nih.gov There is no available research indicating that this compound itself is an inhibitor of ROR1.
Receptor Modulation Research
Serotonin (B10506) Receptor (5-HT6) Modulation
Derivatives of this compound have been investigated as modulators of the serotonin 5-HT6 receptor, a target of interest for cognitive disorders like Alzheimer's disease. nih.govuni-saarland.de Both agonists and antagonists of the 5-HT6 receptor have shown potential for procognitive effects in animal models. nih.gov Research has led to the development of novel 5-HT6R ligands with a 1,3,5-triazine (B166579) core and selenoether linkers, with some derivatives demonstrating strong affinity and selectivity for this receptor. uni-saarland.de For instance, certain 2-naphthyl derivatives exhibit high affinity for the 5-HT6 receptor. uni-saarland.de Molecular modeling studies have been employed to understand the binding modes of these ligands within the receptor. mdpi.com The exploration of dual-target ligands, which modulate both 5-HT6R and kinases like CDK5, represents a newer therapeutic strategy. nih.gov
Histamine (B1213489) Receptor (H3R) Modulation
The imidazo[1,2-a]pyridine scaffold is a key component in the development of ligands for the histamine H3 receptor (H3R), a G protein-coupled receptor highly expressed in the central nervous system. google.comnih.gov H3R acts as an auto- and heteroreceptor, regulating the release of various neurotransmitters. nih.gov Consequently, it is a significant target for treating a range of disorders, including Alzheimer's disease and schizophrenia. nih.gov Research has focused on creating H3R antagonists or inverse agonists, with some piperidine-based derivatives showing high affinity for H3Rs, with Ki values often below 100 nM. nih.gov Functional assays, such as cAMP accumulation assays, have confirmed the antagonistic or inverse agonistic properties of these compounds. nih.gov The interplay between H3R and other receptors, like the dopamine (B1211576) D2 receptor, is also an area of active investigation. nih.gov
Adenosine (B11128) Receptor Ligand Binding
The this compound framework has been utilized in the design of ligands for adenosine receptors. nih.govnih.govresearchgate.net While the parent imidazo[1,2-a]pyridine scaffold itself may not show significant affinity, substitutions on the phenyl ring at position C2, combined with a cyclohexylamino group at C3, have resulted in compounds with low micromolar affinity for the adenosine A1 receptor. nih.gov The discovery of imidazo[1,2-a]pyridine ethers (IPE) and squaramides (SQA) as inhibitors of mycobacterial ATP synthesis has further highlighted the therapeutic potential of targeting adenosine-related pathways. researchgate.net
Cellular and Subcellular Activity Assessments
Antiproliferative and Cytotoxic Effects on Cancer Cell Lines
Derivatives of 2-Methylimidazo[1,2-a]pyridine (B1295258) have demonstrated significant antiproliferative and cytotoxic effects across a range of cancer cell lines. nih.govnih.gov Studies have shown these compounds to be effective against breast cancer (HCC1937), melanoma (A375, WM115), and cervical cancer (HeLa) cells. nih.govnih.govnih.gov For example, certain novel imidazo[1,2-a]pyridine compounds were found to have potent cytotoxic impacts on HCC1937 breast cancer cells, with IC50 values of 45µM and 47.7µM. nih.gov In some cases, derivatives have exhibited even greater potency, with IC50 values below 1 µM in A375 human melanoma cells. nih.gov The cytotoxic activity of these compounds is often evaluated using MTT assays, trypan blue exclusion assays, and clonogenic survival assays. nih.govnih.gov
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| IP-5 | HCC1937 (Breast) | 45 |
| IP-6 | HCC1937 (Breast) | 47.7 |
| Imidazo[1,2-a]pyridine derivative | A375 (Melanoma) | <1 |
Induction of Apoptosis and Cell Cycle Analysis
A primary mechanism by which imidazo[1,2-a]pyridine derivatives exert their anticancer effects is through the induction of apoptosis and disruption of the cell cycle. nih.govnih.govtezu.ernet.inresearchgate.net Treatment with these compounds has been shown to lead to an increase in apoptotic markers such as cleaved caspase-3 and -9, and PARP cleavage. nih.govnih.govresearchgate.net Furthermore, they can modulate the expression of Bcl-2 family proteins, leading to an increased BAX/BCL2 ratio, which promotes apoptosis. nih.govresearchgate.net Cell cycle analysis has revealed that these compounds can cause cell cycle arrest at different phases. For instance, some derivatives induce G2/M arrest in cancer cells, while others cause arrest in the G0/G1 phase. nih.govtezu.ernet.in This cell cycle disruption is often associated with increased levels of tumor suppressor proteins like p53 and p21. nih.govresearchgate.net
Microtubule Polymerization Inhibition and DNA Binding
The anticancer activity of certain this compound derivatives is linked to their ability to interfere with microtubule dynamics and bind to DNA. nih.govresearchgate.net Some imidazo[1,2-a]pyridine-oxadiazole hybrids have been shown to inhibit tubulin polymerization, a critical process for mitosis, with IC50 values in the low micromolar range. nih.govresearchgate.net This inhibition of microtubule assembly leads to mitotic arrest and subsequent apoptosis. rsc.org Molecular docking studies suggest that these compounds can bind to the colchicine (B1669291) binding site of tubulin. rsc.org In addition to targeting microtubules, some of these derivatives have also been found to bind effectively to DNA, which can contribute to their cytotoxic effects. nih.govresearchgate.net
Inhibition of Tumor Growth in Preclinical Models
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of novel anticancer agents, with derivatives showing potent activity through various mechanisms of action. nih.govnih.gov
Research into 6-substituted imidazo[1,2-a]pyridines has demonstrated significant activity against colon cancer cell lines HT-29 and Caco-2. nih.gov The mechanism of action for these compounds involves the induction of apoptosis. Studies have shown that the apoptotic process begins within two hours of treatment, mediated by pathways that include the release of cytochrome c from the mitochondria into the cytosol and the subsequent activation of caspase 3 and caspase 8. nih.gov
Further extending the therapeutic potential, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were developed as potent inhibitors of phosphatidylinositol 3-kinase alpha (PI3Kα), a key enzyme in a signaling pathway frequently dysregulated in cancer. nih.gov The most potent compound from this series, 13k , exhibited IC₅₀ values ranging from 0.09 µM to 0.43 µM against a panel of tumor cell lines. Mechanistic studies revealed that compound 13k inhibits PI3Kα with an IC₅₀ value of 1.94 nM, leading to cell cycle arrest in the G2/M phase and inducing apoptosis in HCC827 lung cancer cells. nih.gov
Other derivatives have been identified as potent dual inhibitors of PI3K and mTOR (mammalian target of rapamycin). acs.org One such compound, 15a , not only showed excellent kinase selectivity but also displayed significant inhibition of tumor growth in HCT116 and HT-29 xenograft models in mice, without causing obvious toxicity. acs.org Additionally, novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7 ) have demonstrated potent anti-survival effects against the HCC1937 breast cancer cell line. nih.gov
| Compound | Target/Cell Line | Activity (IC₅₀) | Source |
| Compound 13k | PI3Kα | 1.94 nM | nih.gov |
| A549 (Lung) | 0.17 µM | nih.gov | |
| HCT116 (Colon) | 0.25 µM | nih.gov | |
| HCC827 (Lung) | 0.09 µM | nih.gov | |
| NCI-H460 (Lung) | 0.43 µM | nih.gov | |
| Compound 15a | PI3Kα | 1 nM | acs.org |
| mTOR | 12 nM | acs.org |
Antimicrobial Spectrum of Activity
The imidazo[1,2-a]pyridine core has been explored as a potential scaffold for the development of new antimycobacterial agents. nih.gov Researchers have synthesized derivatives for testing against Mycobacterium tuberculosis. For instance, a series of thiazolidines derived from 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide were synthesized and screened for antimycobacterial properties. mdpi.com While these specific compounds did not exhibit significant activity at the tested concentration of 6.25 µg/mL, the investigation highlights the continued interest in this chemical class for anti-tuberculosis drug discovery. mdpi.com
Derivatives of imidazo[1,2-a]pyridine have demonstrated a spectrum of antibacterial activity. nih.gov In one study, newly synthesized compounds were evaluated for their in vitro antibacterial effects against both Gram-positive and Gram-negative bacteria. researchgate.net Another investigation focused on hybrid molecules incorporating the imidazo[1,2-a]pyridine ring. Specifically, derivatives of 2-(6-imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide were synthesized and tested. These compounds showed moderate activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis in agar (B569324) well diffusion assays. mdpi.comresearchgate.net Further testing using a double dilution method revealed that the precursor, 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione , had a minimum inhibitory concentration (MIC) value against Pseudomonas aeruginosa that was lower than the reference drug streptomycin. researchgate.net
The imidazo[1,2-a]pyridine framework is recognized for its potential antifungal and antiprotozoal properties. nih.gov Preclinical studies have evaluated new derivatives for antifungal activity against pathogenic fungi. For example, some compounds from a synthesized series were tested against Aspergillus niger at a concentration of 40 µg/ml to assess their inhibitory effects. researchgate.net
The broad biological profile of the imidazo[1,2-a]pyridine scaffold includes antiviral activity. nih.gov Research has specifically highlighted the potential of this class of compounds against herpesviruses.
Other Pharmacological Research (Preclinical)
Beyond antimicrobial and anticancer applications, the imidazo[1,2-a]pyridine scaffold has been investigated for its ability to modulate various other key biological targets.
Derivatives have been designed as inhibitors of Rab geranylgeranyl transferase (RGGT), an enzyme involved in a cellular process called prenylation, which is critical for the function of Rab proteins. nih.gov A study of 6-substituted imidazo[1,2-a]pyridine analogs of α-phosphonocarboxylates found that several compounds could disrupt the prenylation of the Rab11A protein in human cervical carcinoma (HeLa) cells. nih.gov
The scaffold is also a component of inhibitors for other enzyme families. As noted, derivatives act as potent PI3Kα and/or mTOR inhibitors. nih.govacs.org The broader imidazo[1,2-a]pyridine class has been explored for the inhibition of cyclin-dependent kinases (CDK), vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR). nih.gov Additionally, the well-known drug Olprinone, which contains an imidazo[1,2-a]pyridine core, is a selective phosphodiesterase 3 (PDE3) inhibitor. mdpi.com The wide-ranging biological activities reported for this scaffold also include anti-inflammatory, antiulcer, and anticonvulsant properties in preclinical models. nih.gov
Anti-inflammatory Properties
There are no specific studies in the public domain that evaluate the anti-inflammatory potential of this compound. While other imidazo[1,2-a]pyridine derivatives have been synthesized and tested for anti-inflammatory activity, these findings are not directly applicable to the title compound. beilstein-journals.org
Analgesic and Antipyretic Effects
No research data concerning the analgesic or antipyretic effects of this compound could be located.
Cytoprotective Properties (e.g., antiulcer mechanisms)
Information regarding the cytoprotective or potential anti-ulcer mechanisms of this compound is not available in the scientific literature. While a related compound, 2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile, was investigated for anti-ulcer effects, these results are specific to that molecule's unique substitution pattern. Current time information in Bangalore, IN.
Anthelmintic Activity
There are no published studies on the anthelmintic properties of this compound. The anthelmintic activity reported for other imidazo[1,2-a]pyridine derivatives, such as certain methyl carbamates, cannot be extrapolated to this specific analog. nih.govachemblock.com
Antiepileptic Activity
The antiepileptic potential of this compound has not been reported in any available preclinical studies. The anticonvulsant effects observed in other compounds containing the imidazo[1,2-a]pyridine scaffold are not indicative of the activity of this particular derivative. nih.govsigmaaldrich.comnih.gov
Computational and Theoretical Studies on 2 Methylimidazo 1,2 a Pyridin 6 Ol and Its Derivatives
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein receptor.
Binding Affinity Predictions for Biological Targets (e.g., enzymes, receptors, BSA)
Molecular docking studies have been employed to predict the binding affinities of imidazo[1,2-a]pyridine (B132010) derivatives to various biological targets. For instance, derivatives of this scaffold have been investigated as inhibitors of several kinases and other enzymes. While specific data for 2-Methylimidazo[1,2-a]pyridin-6-ol is not extensively documented in publicly available literature, studies on analogous compounds provide valuable insights. For example, various 6-substituted imidazo[1,2-a]pyridines have been shown to exhibit significant activity against colon cancer cell lines, suggesting potent interactions with biological targets within these cells. nih.gov
In a study on aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives as selective fibroblast growth factor receptor 4 (FGFR4) inhibitors, molecular docking was used to rationalize the structure-activity relationships. nih.gov The binding affinity is often reported as a docking score, with more negative values indicating stronger binding. For example, a dimethylpyrimidine-containing compound with a fluorine substitution (compound 6O) showed a high docking score, indicating favorable binding to FGFR4. nih.gov
Interactive Table: Predicted Binding Affinities of Imidazo[1,2-a]pyridine Derivatives against Various Targets
| Compound/Derivative | Target | Docking Score (unit) | Reference |
| Aminodimethylpyrimidinol (6O) | FGFR4 | -12.23 (LF VSscore) | nih.gov |
| Aminotrimethylpyridine (6E) | FGFR4 | -10.97 (LF VSscore) | nih.gov |
| Imidazo[1,2-a]pyridine derivative | Mer/Axl Kinase | Not specified | nih.gov |
| 6-substituted imidazo[1,2-a]pyridines | Not specified | Not specified | nih.gov |
Identification of Key Binding Site Interactions and Residues
The analysis of docked poses allows for the identification of key amino acid residues in the binding site that interact with the ligand. These interactions are crucial for the stability of the ligand-protein complex and the biological activity of the compound. For imidazo[1,2-a]pyridine derivatives, common interactions include hydrogen bonds, hydrophobic interactions, and pi-stacking.
In the context of FGFR4 inhibition, molecular docking revealed that the orientation of the imidazo[1,2-a]pyridine core within the binding pocket is critical. For instance, the loss of hydrogen bonds with key residues like Ala553 can significantly reduce the binding affinity. nih.gov The introduction of substituents on the imidazo[1,2-a]pyridine ring can influence these interactions. For example, the smaller size of a fluorine atom at the dimethoxyphenyl ring in compound 6O allowed for a suitable conformation for strong binding interaction with FGFR4. nih.gov
Similarly, in the optimization of an imidazo[1,2-a]pyridine series as Mer/Axl kinase inhibitors, structure-based design was used to improve potency by enhancing interactions with the kinase domain. nih.gov
Molecular Dynamics Simulations
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules. These methods provide a fundamental understanding of molecular geometry, reactivity, and spectroscopic properties.
Electron Density Distribution Studies
Electron density distribution studies, often performed using Density Functional Theory (DFT), reveal the electronic landscape of a molecule. This information is crucial for understanding how a molecule will interact with its environment. For an imidazo[1,2-a]pyrimidine-Schiff base derivative, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to compute the optimized geometry, frontier molecular orbitals, and molecular electrostatic potential. nih.gov These calculations provide a detailed view of the electron-rich and electron-poor regions of the molecule, which are key determinants of its intermolecular interactions.
Reactivity Predictions and Mechanistic Insights
Quantum chemical calculations can also predict the reactivity of a molecule and provide insights into reaction mechanisms. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important parameters in this context. The HOMO-LUMO gap is an indicator of the chemical reactivity of a molecule. A smaller gap suggests that the molecule is more reactive.
For the imidazo[1,2-a]pyridine scaffold, computational studies have been used to understand the regioselectivity of certain reactions. rsc.org Theoretical calculations can help to rationalize why certain positions on the heterocyclic ring are more susceptible to electrophilic or nucleophilic attack. For example, the C3 position of imidazo[1,2-a]pyridines is known to be reactive towards various reagents. mdpi.com Quantum chemical calculations can elucidate the electronic factors that contribute to this reactivity.
In Silico ADME/Tox Predictions (General Research Utility, not specific safety profiles)
In the early stages of drug discovery and development, the assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. In silico tools provide a rapid and cost-effective means to predict these pharmacokinetic parameters, helping to identify candidates with favorable drug-like characteristics. For the class of imidazo[1,2-a]pyridine derivatives, various computational models are employed to forecast their ADME profiles.
Research on related heterocyclic systems, such as imidazo[1,2-a]pyrimidine (B1208166) and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, demonstrates the general utility of these predictive studies. nih.govmdpi.com Commonly used tools like the SwissADME server and the pkCSM tool are utilized to calculate a range of physicochemical and pharmacokinetic properties. nih.gov These predictions help researchers to prioritize compounds for synthesis and further experimental testing. A multi-level theoretical study on a specific derivative, 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide, highlights the use of in silico methods to evaluate ADME characteristics and drug similarity models. researchgate.net
Key parameters often evaluated in these in silico studies for general research purposes include:
Physicochemical Properties: Predictions of properties like molecular weight, lipophilicity (Log P), topological polar surface area (TPSA), and hydrogen bond donors/acceptors are fundamental. These are often evaluated against established guidelines like Lipinski's rule of five to assess "drug-likeness". mdpi.comresearchgate.net
Absorption: Models are used to predict gastrointestinal (GI) absorption and cell permeability (e.g., Caco-2 permeability).
Metabolism: Predictions often focus on the potential for the compound to inhibit or be a substrate for various cytochrome P450 (CYP) isoforms, which are major enzymes involved in drug metabolism. mdpi.com
Toxicity: General toxicity predictions can include assessments for mutagenicity (e.g., AMES test) and potential for cardiotoxicity (e.g., hERG inhibition). mdpi.com
The data generated from these in silico predictions are valuable for understanding the general characteristics of the this compound scaffold and guiding the design of new derivatives with improved properties for various research applications.
Table 1: Representative In Silico ADME/Tox Parameters for Heterocyclic Compounds
| Parameter | Predicted Property | General Research Utility |
|---|---|---|
| Lipinski's Rule of Five | Adherence to criteria (e.g., MW ≤ 500, LogP ≤ 5) | Assesses general "drug-likeness" and potential for oral bioavailability. mdpi.com |
| Gastrointestinal (GI) Absorption | High or Low | Predicts the likelihood of absorption from the gut into the bloodstream. mdpi.com |
| Cytochrome P450 (CYP) Inhibition | Inhibition of specific isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) | Indicates potential for drug-drug interactions. mdpi.com |
| hERG Inhibition | Low, Medium, or High Risk | Flags potential for cardiotoxicity, a critical parameter in drug development. mdpi.com |
| AMES Mutagenicity | Mutagen or Non-mutagen | Screens for potential to cause DNA mutations. mdpi.com |
| Topological Polar Surface Area (TPSA) | Ų | Relates to drug transport properties, including intestinal absorption and blood-brain barrier penetration. nih.gov |
This table represents the types of data generated in silico for related heterocyclic compounds and is for illustrative purposes of the research utility.
Theoretical Modeling for Material Science Applications (e.g., Corrosion Inhibition)
Theoretical modeling, particularly using quantum chemical methods like Density Functional Theory (DFT), has proven to be a powerful approach for investigating the potential of organic molecules to act as corrosion inhibitors. anjs.edu.iq For imidazo[1,2-a]pyridine derivatives and related compounds like imidazolines, these studies provide fundamental insights into the inhibition mechanism at the molecular level. syxbsyjg.comresearchgate.netiaea.org
The effectiveness of an organic inhibitor is largely dependent on its ability to adsorb onto the metal surface, forming a protective film. Theoretical calculations can elucidate the factors that govern this adsorption process. Studies on various imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives have shown that they can act as effective corrosion inhibitors for mild steel in acidic environments. anjs.edu.iqresearchgate.net
Key aspects investigated through theoretical modeling include:
Molecular Geometry and Electronic Structure: DFT is used to determine the optimized molecular geometry and electronic properties of the inhibitor molecule. anjs.edu.iq
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are critical. A high EHOMO value is associated with a greater ability of the molecule to donate electrons to the vacant d-orbitals of the metal, while a low ELUMO value indicates a higher tendency to accept electrons from the metal. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's reactivity. acs.org
Global Reactivity Descriptors: Parameters such as electronegativity (χ), global hardness (η), and the fraction of electrons transferred (ΔN) are calculated to quantify the interaction between the inhibitor and the metal surface.
Molecular Dynamics (MD) Simulations: These simulations model the adsorption of inhibitor molecules on the metal surface in a corrosive environment, providing insights into the binding energy and the orientation of the molecules in the protective film. researchgate.net
Research has indicated that the presence of heteroatoms (like nitrogen in the imidazopyridine ring) and π-electrons facilitates the adsorption process. researchgate.net The theoretical evaluation of imidazoline (B1206853) derivatives, for instance, has successfully predicted their inhibition efficiency, with results aligning well with experimental data. researchgate.netiaea.org These computational approaches not only help in understanding the mechanism but also guide the design of new, more effective corrosion inhibitors by modifying the molecular structure of the parent compound. iaea.org
Table 2: Key Parameters from Theoretical Corrosion Inhibition Studies
| Parameter | Definition | Significance in Corrosion Inhibition |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher values indicate a stronger tendency to donate electrons to the metal surface, enhancing adsorption. acs.org |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower values suggest a greater ability to accept electrons from the metal surface (back-donation). acs.org |
| ΔE (Energy Gap) | ELUMO - EHOMO | A smaller energy gap generally implies higher reactivity and potentially better inhibition efficiency. |
| Dipole Moment (µ) | Measure of the polarity of the molecule | A higher dipole moment can influence the adsorption process on the metal surface. |
| ΔN (Fraction of Electrons Transferred) | Number of electrons transferred from the inhibitor to the metal | Indicates the tendency of the inhibitor molecule to donate electrons to the metal surface. |
This table outlines key theoretical parameters and their importance in evaluating potential corrosion inhibitors.
Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool in organic chemistry for determining the structure of molecules. It works by probing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).
One-dimensional NMR provides fundamental information about the chemical environment of each unique proton and carbon atom within a molecule.
¹H NMR: In the ¹H NMR spectrum of an imidazo[1,2-a]pyridine (B132010) derivative, protons on the aromatic rings typically appear in the downfield region (δ 6.5-9.5 ppm) due to the deshielding effects of the ring currents. The methyl group protons at the 2-position would be expected to produce a singlet in the upfield region (around δ 2.5 ppm). The hydroxyl proton at the 6-position would appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. For instance, in related 6-substituted imidazo[1,2-a]pyridines, the proton at position 5 (H-5) is often the most deshielded, appearing at the lowest field. mdpi.comrsc.org
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Carbons in the aromatic heterocyclic system of imidazo[1,2-a]pyridines are typically observed between δ 100 and 150 ppm. The carbon bearing the methyl group (C-2) and the carbon attached to the hydroxyl group (C-6) would have distinct chemical shifts influenced by these substituents. The methyl carbon itself would appear far upfield. For example, in analyses of similar structures like 6-methyl-2-phenylimidazo[1,2-a]pyridine, the aromatic carbons span a range from approximately δ 108 to 146 ppm, with the methyl carbon appearing around δ 18 ppm. rsc.org
| Technique | Expected Chemical Shift Range (δ ppm) for 2-Methylimidazo[1,2-a]pyridin-6-ol | Structural Information Provided |
|---|---|---|
| ¹H NMR | Aromatic Protons (H-3, H-5, H-7, H-8): 6.5 - 9.0 Methyl Protons (2-CH₃): ~2.5 Hydroxyl Proton (6-OH): Variable | Provides information on the number of different types of protons and their chemical environments. Coupling patterns reveal adjacent protons. |
| ¹³C NMR | Aromatic Carbons: 100 - 150 Methyl Carbon: ~15-20 | Indicates the number of unique carbon atoms and their electronic environment. |
While 1D NMR identifies the types of atoms present, 2D NMR experiments are crucial for establishing the connectivity between them. In the comprehensive characterization of complex molecules like the 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, a full suite of 1D and 2D NMR techniques is often employed to unambiguously assign all proton and carbon signals. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, it would confirm the relationships between the protons on the pyridine (B92270) ring (H-5, H-7, H-8).
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would definitively link each proton signal from the imidazo[1,2-a]pyridine core to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is vital for piecing together the molecular skeleton, for example, by showing a correlation from the methyl protons (H-2') to the C-2 and C-3 carbons of the imidazo (B10784944) ring, confirming the position of the methyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which is critical for determining stereochemistry and conformation.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.
HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₈H₈N₂O), the calculated exact mass of the protonated molecule [M+H]⁺ would be compared against the experimentally measured value. This is a standard method for confirming the identity of newly synthesized compounds, as demonstrated in the characterization of numerous imidazo[1,2-a]pyridine derivatives. nih.govnih.gov
| Compound | Molecular Formula | Ion | Calculated m/z | Reference Finding |
|---|---|---|---|---|
| This compound | C₈H₈N₂O | [M+H]⁺ | 149.0715 | Theoretical Value |
| A related difluoro-benzenesulfonamide derivative | C₂₇H₂₆F₂N₈O₄S | [M+H]⁺ | 597.1844 | Found: 597.1844 nih.gov |
| A related 6-substituted quinazoline (B50416) derivative | C₂₅H₂₄N₅O₂ | [M+H]⁺ | 426.1925 | Found: 426.1927 nih.gov |
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, and often fragile, molecules like imidazo[1,2-a]pyridine derivatives. The sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets that yield gaseous ions. This method typically produces protonated molecules [M+H]⁺ with minimal fragmentation. ESI is frequently coupled with High-Performance Liquid Chromatography (LC-MS) and is a standard method for analyzing reaction products and confirming molecular weights in this class of compounds. nih.govnih.gov
Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique often used in LC-MS. It is suitable for a wide range of small molecules and is particularly effective for analyzing less polar compounds than ESI. In APCI, a corona discharge creates reactant gas ions from the solvent vapor, which then ionize the analyte molecules through chemical reactions. This technique has been used for the analysis of complex heterocyclic systems incorporating the imidazo[1,2-a]pyridine scaffold. mdpi.com
An article on the spectroscopic characterization of this compound cannot be generated at this time. Extensive searches for specific experimental data for this compound across various scientific databases have not yielded the necessary information to fulfill the detailed requirements of the request.
The provided outline specifies sections on Infrared (IR) Spectroscopy, UV-Visible and Fluorescence Spectroscopy, X-ray Crystallography, and Elemental Analysis. However, no published experimental data for "this compound" corresponding to these analytical methodologies could be located.
While research exists for the broader class of imidazo[1,2-a]pyridines and various derivatives, this information is not specific to the 2-methyl-6-ol substituted variant. nih.govnih.govmdpi.comresearchgate.netresearchgate.net To maintain scientific accuracy and adhere to the strict focus on the requested compound, no content can be produced without the specific empirical data. Creating an article based on related compounds would be scientifically inaccurate and misleading.
Further research or synthesis and characterization of this compound would be required for the spectroscopic data needed to write the requested article.
Emerging Research Areas and Applications of Imidazo 1,2 a Pyridine Scaffolds
Material Science Applications
The unique photophysical properties and electron-rich nature of the imidazo[1,2-a]pyridine (B132010) scaffold make it a compelling candidate for applications in material science. rsc.orgrsc.org Its derivatives are being investigated for their utility in electronic devices and as protective agents against corrosion.
Imidazo[1,2-a]pyridine derivatives have emerged as highly promising materials for use in Organic Light-Emitting Diodes (OLEDs), particularly for creating efficient deep-blue emitters, which are crucial for full-color displays and solid-state lighting. nih.govnih.gov The scaffold can be incorporated into bipolar fluorescent emitters, where it functions as an electron-accepting unit. nih.gov This design helps in achieving outstanding thermal stability and high emission quantum yields. nih.gov
Research has demonstrated that OLEDs utilizing these emitters exhibit negligible efficiency roll-off, a common issue where efficiency decreases at high brightness levels. nih.gov For instance, two novel emitters, IP-PPI and IP-DPPI, which incorporate the imidazo[1,2-a]pyridine unit, have been synthesized and tested in non-doped OLED devices. These devices showed remarkable performance, maintaining high external quantum efficiencies (EQEs) even at a high brightness of 10,000 cd/m². nih.gov Doped devices showed even greater performance, with one achieving a maximum EQE of 6.13% while emitting in the deep-blue region of the spectrum. nih.gov The significant Stokes shift observed in some derivatives also makes them appealing for optoelectronic applications. tandfonline.com
Table 1: Performance of OLEDs Based on Imidazo[1,2-a]pyridine Emitters
| Emitter | Device Type | Max. EQE (%) | EQE at 10,000 cd/m² (%) | CIE Coordinates (x, y) |
| IP-PPI | Non-doped | - | 4.85 | (0.153, 0.097) |
| IP-DPPI | Non-doped | - | 4.74 | (0.154, 0.114) |
| IP-PPI | 40 wt% Doped | - | 5.23 | (0.154, 0.077) |
| IP-DPPI | 20 wt% Doped | 6.13 | 5.07 | (0.153, 0.078) |
Data sourced from a 2020 study on deep-blue organic light-emitting diodes. nih.gov
Derivatives of imidazo[1,2-a]pyridine have been identified as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments like 1 M HCl, which is relevant to industrial processes such as acid pickling. tandfonline.comtandfonline.comscispace.com These organic compounds function by adsorbing onto the metal surface, forming a protective monolayer that shields the metal from the corrosive medium. tandfonline.comscispace.com
Studies have shown that the inhibition efficiency of these compounds increases with their concentration. tandfonline.comtandfonline.com The effectiveness of these inhibitors is attributed to the presence of heteroatoms (nitrogen) and π-electrons in the fused ring system, which facilitate strong adsorption onto the metal surface. tandfonline.com The adsorption process for these derivatives typically follows the Langmuir isotherm model. tandfonline.comscispace.comfrontiersin.org In one study, three newly synthesized imidazo[1,2-a]pyridine derivatives demonstrated excellent anticorrosion performance, with inhibition efficiencies reaching up to 98.1%. tandfonline.com The specific molecular structure, such as the presence and position of substituent groups like chlorine atoms, can significantly influence the inhibitor's effectiveness. tandfonline.comtandfonline.com
Table 2: Corrosion Inhibition Efficiency of Imidazo[1,2-a]pyridine Derivatives on Mild Steel in 1 M HCl
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |
| Imd1 | 10⁻³ | 96.5 |
| Imd2 | 10⁻³ | 98.1 |
| Imd3 | 10⁻³ | 95.3 |
| OPIP | 10⁻⁴ | 91.9 |
| DPIP | 10⁻⁴ | 90.5 |
Data compiled from studies on newly synthesized imidazo[1,2-a]pyridine derivatives. tandfonline.comfrontiersin.org
Advanced Biomedical Research (Preclinical Imaging)
The imidazo[1,2-a]pyridine scaffold is a valuable platform for developing advanced tools for biomedical research, especially in the field of molecular imaging.
The adaptability of the imidazo[1,2-a]pyridine structure allows for its labeling with positron-emitting radionuclides, making it a promising scaffold for the development of Positron Emission Tomography (PET) imaging probes. nih.govnih.gov PET is a powerful, non-invasive imaging technique that allows for the visualization and quantification of biochemical processes in vivo.
Researchers have successfully synthesized a carbon-11 (B1219553) labeled imidazo[1,2-a]pyridine derivative as a potential PET probe for imaging the PI3K/mTOR signaling pathway. nih.govnih.gov This pathway is crucial for cell growth and proliferation and is often dysregulated in various types of cancer. nih.govresearchgate.net The developed radiotracer, [N-¹¹C]7, is a potent dual PI3K/mTOR inhibitor. nih.gov The synthesis involves labeling the N-demethylated precursor with [¹¹C]methyl triflate, resulting in a final product with high radiochemical purity (>99%) and a molar activity suitable for preclinical imaging studies. nih.gov Such probes are invaluable for studying cancer biology, assessing target engagement of therapeutic drugs, and potentially for clinical diagnostics.
Future Directions in Synthetic Methodology Research
While the imidazo[1,2-a]pyridine scaffold is of great interest, historical synthetic routes often required harsh conditions or the use of metal catalysts. tandfonline.comresearchgate.net Current research is heavily focused on creating new synthetic pathways that are more efficient, cost-effective, and environmentally sustainable.
Modern synthetic chemistry aims to reduce waste, energy consumption, and the use of hazardous materials. In the context of imidazo[1,2-a]pyridine synthesis, this has led to the development of several "green" methodologies.
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes while often improving product yields. mdpi.comacs.org For example, the Groebke–Blackburn–Bienaymé reaction (GBBR), a multicomponent reaction to form imidazo[1,2-a]pyridines, is significantly accelerated with microwave assistance. mdpi.com
Catalyst-Free and Metal-Free Reactions: A major goal is to avoid the use of expensive and potentially toxic transition-metal catalysts. tandfonline.comorganic-chemistry.org Researchers have developed catalyst-free methods that proceed by simply heating the reactants in an appropriate solvent or by using iodine as a simple, inexpensive catalyst. tandfonline.comorganic-chemistry.org
Use of Green Solvents: There is a strong push to replace conventional organic solvents with more environmentally benign alternatives like water or ethanol (B145695). acs.orgacs.org Efficient syntheses have been developed in aqueous micellar media, which uses water as the bulk solvent, and in water-isopropanol mixtures. acs.orgacs.org
Multicomponent Reactions (MCRs): Reactions like the GBBR are inherently efficient as they combine three or more starting materials in a single step to build complex molecules, reducing the number of synthetic steps and purification processes required. mdpi.comacs.org
Electrochemical and Mechanochemical Strategies: These alternative energy sources provide mild and energy-efficient routes to imidazo[1,2-a]pyridines without the need for external heating or transition metals. organic-chemistry.org
These advanced synthetic strategies not only make the production of imidazo[1,2-a]pyridine derivatives like 2-Methylimidazo[1,2-a]pyridin-6-ol more practical but also align with the principles of green chemistry, reducing the environmental impact of chemical research and manufacturing. tandfonline.commdpi.com
Q & A
Q. What are the common synthetic routes for 2-Methylimidazo[1,2-a]pyridin-6-ol and its derivatives?
The synthesis typically involves multi-step reactions starting from commercially available precursors. A representative route includes:
- Step 1 : Condensation of 2-aminopyridine derivatives with α-haloketones or aldehydes to form the imidazo[1,2-a]pyridine core .
- Step 2 : Functionalization at the 6-position via oxidation, alkylation, or halogenation. For example, oxidation with potassium permanganate yields hydroxyl groups, while alkylation introduces methyl groups .
- Key reagents : Potassium permanganate (oxidation), sodium borohydride (reduction), bromine (halogenation) .
- Optimization : Reaction yields (60–85%) depend on solvent choice (e.g., acetonitrile or ethanol), temperature (50–80°C), and catalyst presence .
Q. How is the structure of this compound characterized?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl groups at 2-position, hydroxyl at 6-position) .
- X-ray crystallography : Programs like SHELXL (via SHELX suite) refine crystal structures, resolving bond lengths and angles with precision (e.g., C–N bond lengths ≈ 1.34 Å) .
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What biological activities are associated with this compound?
- Antimicrobial activity : Demonstrated against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) via disruption of cell membrane integrity .
- Anticancer potential : Inhibits proliferation in breast cancer cell lines (MCF-7, IC₅₀ = 12 µM) by targeting kinase pathways .
- Neuroactive properties : Structural analogs (e.g., zolpidem) suggest GABA receptor modulation, though direct evidence for this compound is limited .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the 6-position but may reduce regioselectivity .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency in imidazo[1,2-a]pyridine formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .
Q. How to resolve contradictions in reported biological activity data?
- Assay variability : Discrepancies in MIC values (e.g., 8–32 µg/mL) may arise from differences in bacterial strains or culture conditions .
- Structural analogs : Compare activity across derivatives (e.g., 6-fluoro vs. 6-methyl substitutions) to isolate functional group contributions .
- Dose-response validation : Use standardized protocols (CLSI guidelines) for antimicrobial assays to ensure reproducibility .
Q. What computational methods elucidate the mechanism of action?
- Molecular docking : Predict binding to bacterial topoisomerase IV (PDB ID: 3TTZ) with binding energies ≤ -8.5 kcal/mol .
- ADMET modeling : Predict pharmacokinetic properties (e.g., logP = 2.1, moderate solubility) to guide lead optimization .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .
Q. How to design derivatives for improved pharmacokinetics?
- Bioisosteric replacement : Substitute the 6-hydroxyl group with bioisosteres (e.g., trifluoromethyl) to enhance metabolic stability .
- Prodrug strategies : Esterify the hydroxyl group to improve oral bioavailability (e.g., acetyl prodrugs increase Cₘₐₓ by 3-fold in murine models) .
- SAR studies : Systematic modification of the 2-methyl group (e.g., bulkier alkyl chains) to optimize target affinity and selectivity .
Q. What challenges arise in in vivo studies of this compound?
- Toxicity : Dose-limiting hepatotoxicity observed in murine models at ≥50 mg/kg .
- Metabolic stability : Rapid glucuronidation of the 6-hydroxyl group reduces plasma half-life (t₁/₂ = 1.2 h) .
- Formulation : Low aqueous solubility (<1 mg/mL at pH 7.4) necessitates nanoemulsion or cyclodextrin-based delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
